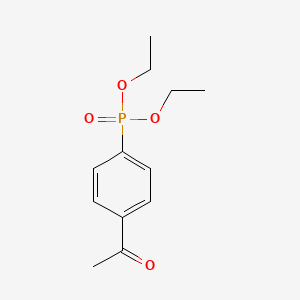

Diethyl 4-acetylphenylphosphonate

Description

General Context of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds, characterized by the presence of a phosphorus-carbon bond, are integral to modern chemical research. taylorandfrancis.com Their applications are extensive and varied, encompassing roles as catalysts, reagents, and biologically active agents. nih.gov In medicine, phosphonates and bisphosphonates are crucial for treating bone resorption disorders like osteoporosis and are used in antiviral therapies. wikipedia.orgnih.gov For instance, nucleotide analogues containing phosphonate (B1237965) groups, such as Tenofovir, are cornerstones in the management of HIV. wikipedia.org The agricultural sector utilizes organophosphorus compounds like glyphosate (B1671968) as herbicides. wikipedia.org Furthermore, they serve as flame retardants, plasticizers, and corrosion inhibitors in industrial settings. taylorandfrancis.comtaylorandfrancis.com The unique properties endowed by the phosphorus atom, including its tetrahedral geometry and the stable P-C bond, contribute to the wide-ranging functionality of these compounds. wikipedia.orgtaylorandfrancis.com The ongoing exploration of organophosphorus chemistry continues to yield novel compounds with significant potential, solidifying its status as a "golden age" in the field. nih.gov

Significance of Phosphonate Derivatives as Synthetic Intermediates and Reagents

Phosphonate derivatives, including Diethyl 4-acetylphenylphosphonate, are highly valued as synthetic intermediates and reagents in organic synthesis. jk-sci.com Their utility stems from their ability to participate in a variety of chemical transformations, most notably the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.org This reaction, a modification of the Wittig reaction, involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene, typically with high E-selectivity. wikipedia.orgalfa-chemistry.com

The advantages of the HWE reaction over the traditional Wittig reaction include the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the water-soluble dialkylphosphate byproduct. wikipedia.org Phosphonates themselves are often synthesized via the Michaelis-Arbuzov reaction, a versatile method for forming a phosphorus-carbon bond by reacting a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.orgchemeurope.comwikipedia.org The stability and reactivity of phosphonates make them indispensable tools for constructing complex organic molecules, including natural products and pharmaceuticals. alfa-chemistry.comnrochemistry.com

Historical Development and Evolution of Research on Phosphonate Chemistry

The journey of phosphonate chemistry began in the late 19th century. In 1897, Von Baeyer and Hofmann first synthesized bisphosphonates. wikipedia.org A pivotal moment came in 1898 when August Michaelis discovered the reaction that would later be extensively explored by Aleksandr Arbuzov. jk-sci.comchemeurope.com This reaction, now known as the Michaelis-Arbuzov reaction, is a fundamental method for preparing phosphonates from trialkyl phosphites and alkyl halides. organic-chemistry.orgwikipedia.org

The mid-20th century saw further significant advancements. In 1958, Leopold Horner introduced a modified Wittig reaction using phosphonate-stabilized carbanions. wikipedia.org This was further refined by William S. Wadsworth and William D. Emmons, leading to the widely used Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org Around the same time, in 1949, Gerold Schwarzenbach recognized the potent chelating properties of phosphonic acids. wikipedia.org The discovery of the first naturally occurring phosphonate, 2-aminoethylphosphonic acid (ciliatine), in 1959 opened the door to the field of phosphonate natural products. nih.gov Since then, research has continued to expand, with a growing focus on the synthesis of novel phosphonates, their applications in catalysis, materials science, and medicine, and the development of more sustainable synthetic methods. rsc.orgrsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

25944-71-2 |

|---|---|

Molecular Formula |

C12H17O4P |

Molecular Weight |

256.23 g/mol |

IUPAC Name |

1-(4-diethoxyphosphorylphenyl)ethanone |

InChI |

InChI=1S/C12H17O4P/c1-4-15-17(14,16-5-2)12-8-6-11(7-9-12)10(3)13/h6-9H,4-5H2,1-3H3 |

InChI Key |

WGMQDYNSEFBAQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)C(=O)C)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 4 Acetylphenylphosphonate and Its Derivatives

Established Synthetic Routes to Diethyl 4-acetylphenylphosphonate

Hirao Reaction and Palladium-Catalyzed C-P Coupling Strategies

The Hirao reaction, a palladium-catalyzed cross-coupling process, provides a powerful and versatile method for forming C-P bonds, particularly for synthesizing aryl phosphonates. nih.govacs.org This reaction typically involves the coupling of an aryl halide with a dialkyl phosphite (B83602) in the presence of a palladium catalyst. rsc.org

The catalytic cycle of the Hirao reaction generally follows three key steps:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.

Ligand Exchange: The phosphite reagent coordinates with the palladium complex.

Reductive Elimination: The desired aryl phosphonate (B1237965) is formed, and the Pd(0) catalyst is regenerated. researchgate.net

Over the years, significant advancements have been made to expand the scope and improve the efficiency of the Hirao reaction. These include the use of various palladium precursors like Pd(OAc)2 and different phosphine ligands to stabilize the active catalyst. nih.gov Research has shown that aryl nonaflates and aryl mesylates/tosylates can also serve as effective coupling partners, broadening the range of accessible starting materials from readily available phenols. nih.govacs.org

Recent developments have focused on creating more environmentally friendly or "green" protocols for the Hirao reaction. One such approach involves using a P-ligand-free Pd(OAc)2 catalyst under microwave-assisted and solvent-free conditions. rsc.orgrsc.org In this variation, an excess of the >P(O)H reagent serves a triple role: as the reactant, as a reducing agent for the Pd(II) precursor, and as the in-situ P-ligand for the active Pd(0) catalyst. nih.gov

| Catalyst System | Coupling Partners | Key Advantages | Reference |

|---|---|---|---|

| Pd(PPh3)4 | Aryl Halides, Dialkyl Phosphites | Original, well-established method | nih.gov |

| Pd(OAc)2 / Phosphine Ligands | Aryl Mesylates/Tosylates, H-phosphonates | Broader substrate scope, use of phenol derivatives | acs.org |

| Pd(OAc)2 (P-ligand-free) | Bromoarenes, Dialkyl Phosphites | "Green" protocol, microwave-assisted, solvent-free | rsc.orgrsc.org |

Alternative Carbon-Phosphorus Bond Formation Methodologies

Beyond the Arbuzov and Hirao reactions, other strategies exist for the formation of C-P bonds. Traditionally, this was achieved through the reaction of organometallic reagents like Grignard or organolithium reagents with electrophilic phosphorus compounds. nih.gov

More recently, palladium-catalyzed cross-coupling reactions have been developed using arylboronic acids or aryltrifluoroborates as the aryl source. acs.org Copper-catalyzed methods have also emerged, providing a milder and efficient route for the synthesis of aryl phosphonates from arylboronic acids and H-phosphonate diesters. acs.org These alternative methods expand the toolkit available to chemists for constructing C-P bonds, offering different reactivity profiles and substrate compatibilities.

Advanced and Sustainable Synthetic Approaches

Microwave-Assisted and Solvent-Free Reaction Protocols

Microwave-assisted organic synthesis has gained significant traction as a powerful tool for accelerating chemical reactions and developing more sustainable protocols. nih.gov In the context of synthesizing this compound and its derivatives, microwave irradiation has been successfully applied to the Hirao reaction. rsc.org

The use of microwaves offers several advantages over conventional heating methods:

Rapid Heating: Microwaves provide efficient and uniform heating, leading to dramatically reduced reaction times. nih.govmdpi.com

Increased Yields: In many cases, microwave-assisted reactions result in higher product yields. mdpi.com

Solvent-Free Conditions: The high efficiency of microwave heating often allows reactions to be conducted without a solvent, reducing waste and environmental impact. rsc.orgrsc.org

A notable "green" variation of the Hirao reaction utilizes a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions for the coupling of bromoarenes with diethyl phosphite. rsc.orgrsc.org This approach has been shown to be applicable to a broad range of substituted bromobenzenes. rsc.org

Metal-Free Nucleophilic Substitution Pathways

While metal-catalyzed reactions are highly effective, the development of metal-free alternatives is a significant goal in green chemistry. For the synthesis of related phosphonates, metal-free nucleophilic substitution reactions have been developed. One such strategy involves the synthesis of α-aminophosphonates using benzyl amines as carbonyl surrogates. This method utilizes aqueous hydrogen peroxide as a green oxidant and proceeds in water as the medium, offering a mild and environmentally benign pathway. researchgate.net While not a direct synthesis of this compound, these developments in metal-free C-P bond formation highlight a promising direction for future synthetic methodologies in organophosphorus chemistry.

Synthesis of Functionalized this compound Derivatives

The functionalization of this compound can be achieved through several key reaction types, including transformations at the phosphonate group, substitution on the aromatic ring, modification of the acetyl group, and participation in multi-component reactions to build complex heterocyclic systems.

Phosphorylation and Phosphinoylation Transformations

While direct phosphorylation or phosphinoylation of the phosphonate group is not a typical transformation, derivatives of this compound, particularly those bearing an amino group, can undergo such reactions. A plausible synthetic route involves the initial conversion of the acetyl group into an amino functionality, for example, through reductive amination. The resulting α-amino phosphonate derivative can then be subjected to phosphorylation or phosphinoylation.

This subsequent transformation typically involves reacting the aminophosphonate with a suitable phosphorylating or phosphinoylating agent in the presence of a base, such as triethylamine, in an appropriate solvent like toluene. nih.gov For instance, diethyl chlorophosphate or diphenyl chlorophosphate can be used as phosphorylating agents to introduce an additional phosphate (B84403) group. nih.govresearchgate.netenamine.net Similarly, phosphinoylation can be achieved using reagents like diphenylphosphinic chloride. nih.govresearchgate.net These reactions yield novel aminophosphonic derivatives containing two phosphorus centers, which can be of interest for their potential biological activities. nih.govresearchgate.net

| Starting Material (Hypothetical) | Reagent | Reaction Type | Potential Product |

|---|---|---|---|

| Diethyl 4-(1-aminoethyl)phenylphosphonate | Diethyl chlorophosphate | Phosphorylation | Diethyl 4-(1-(diethylphosphorylamino)ethyl)phenylphosphonate |

| Diethyl 4-(1-aminoethyl)phenylphosphonate | Diphenyl chlorophosphate | Phosphorylation | Diethyl 4-(1-(diphenoxyphosphorylamino)ethyl)phenylphosphonate |

| Diethyl 4-(1-aminoethyl)phenylphosphonate | Diphenylphosphinic chloride | Phosphinoylation | Diethyl 4-(1-(diphenylphosphinoylamino)ethyl)phenylphosphonate |

Derivatization through Aromatic Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution. The acetyl group is a deactivating group and a meta-director, meaning it directs incoming electrophiles to the positions meta to itself on the benzene (B151609) ring. study.comualberta.ca This directing effect is due to the electron-withdrawing nature of the ketone, which destabilizes the intermediates formed during ortho and para attack through resonance. study.comualberta.ca The diethyl phosphonate group is also generally considered to be electron-withdrawing and thus a meta-director. Consequently, electrophilic substitution on this compound is expected to occur at the positions meta to the acetyl group (C3 and C5).

Common electrophilic aromatic substitution reactions that can be applied include nitration (using a mixture of nitric and sulfuric acid), halogenation (using Br₂ with FeBr₃ or Cl₂ with AlCl₃), and Friedel-Crafts acylation or alkylation. These reactions allow for the introduction of a wide range of functional groups onto the aromatic core, providing a pathway to a diverse set of derivatives.

| Reaction Type | Reagents | Electrophile | Expected Product Structure |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Diethyl 4-acetyl-3-nitrophenylphosphonate |

| Bromination | Br₂, FeBr₃ | Br⁺ | Diethyl 4-acetyl-3-bromophenylphosphonate |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | Diethyl 4-acetyl-3-chlorophenylphosphonate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Diethyl 4-acetyl-3-acylphenylphosphonate |

Preparation of α-Amino-α-Aryl-Methylphosphonate Analogues

The acetyl group of this compound serves as a ketone functionality, which can be directly utilized in the synthesis of α-aminophosphonates through reactions like the Kabachnik-Fields condensation. nih.govcore.ac.uknih.gov This one-pot, three-component reaction involves the condensation of a ketone (in this case, this compound), an amine (such as ammonia, a primary, or a secondary amine), and a dialkyl phosphite (like diethyl phosphite). core.ac.uknih.gov

| Amine Component | Phosphite Component | Reaction Type | Resulting α-Aminophosphonate Analogue |

|---|---|---|---|

| Ammonia (NH₃) | Diethyl phosphite | Kabachnik-Fields | Diethyl 4-(1-amino-1-(diethoxyphosphoryl)ethyl)phenylphosphonate |

| Benzylamine | Diethyl phosphite | Kabachnik-Fields | Diethyl 4-(1-(benzylamino)-1-(diethoxyphosphoryl)ethyl)phenylphosphonate |

| Aniline | Diethyl phosphite | Kabachnik-Fields | Diethyl 4-(1-anilino-1-(diethoxyphosphoryl)ethyl)phenylphosphonate |

| Cyclohexylamine | Dimethyl phosphite | Kabachnik-Fields | Dimethyl 1-(4-(diethoxyphosphoryl)phenyl)-1-(cyclohexylamino)ethylphosphonate |

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The ketone functionality of this compound makes it a suitable substrate for several well-known MCRs, such as the Biginelli and Hantzsch reactions.

The Biginelli reaction is a three-component condensation between a β-ketoester, an aryl aldehyde, and urea or thiourea, typically under acidic conditions, to produce dihydropyrimidinones. wikipedia.orgtaylorandfrancis.comname-reaction.com While the classical reaction uses a β-ketoester, variations using simple ketones like acetophenone are known. Thus, this compound could potentially react with an aldehyde and urea to form a complex heterocyclic structure incorporating the phosphonate moiety.

| Component 1 | Component 2 | Component 3 | Reaction Type | Potential Heterocyclic Product |

|---|---|---|---|---|

| This compound | Benzaldehyde | Urea | Biginelli Reaction | 4-(4-(Diethoxyphosphoryl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivative |

| This compound | 4-Chlorobenzaldehyde | Thiourea | Biginelli Reaction | 4-(4-Chlorophenyl)-6-(4-(diethoxyphosphoryl)phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivative |

Similarly, the Hantzsch pyridine synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia to form dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgchemtube3d.comorganic-chemistry.org In a variation of this reaction, this compound could act as the dicarbonyl component, reacting with an aldehyde and ammonia to generate highly substituted pyridine derivatives. These MCRs offer a powerful and atom-economical approach to rapidly build molecular complexity from the this compound scaffold.

| Aldehyde | β-Ketoester | Nitrogen Source | Reaction Type | Potential Heterocyclic Product |

|---|---|---|---|---|

| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Hantzsch Pyridine Synthesis | Diethyl 2,6-dimethyl-4-(4-(diethoxyphosphoryl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

| Benzaldehyde | Methyl acetoacetate | Ammonia | Hantzsch Pyridine Synthesis | Dimethyl 2-methyl-4-phenyl-6-(4-(diethoxyphosphoryl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Chemical Reactivity and Mechanistic Investigations

Transformative Reactions Involving the Phosphonate (B1237965) Moiety and Acetyl Group

The Horner-Wadsworth-Emmons (HWE) reaction is a key transformation utilizing the phosphonate group of diethyl 4-acetylphenylphosphonate. This reaction, a modification of the Wittig reaction, involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. wikipedia.org In contrast to the Wittig reaction which uses phosphonium (B103445) ylides, the HWE reaction employs phosphonate carbanions, which are generally more nucleophilic and less basic. wikipedia.org This often leads to cleaner reactions and easier removal of the phosphate (B84403) byproduct through aqueous extraction. wikipedia.orgorganic-chemistry.org

The reaction commences with the deprotonation of the carbon alpha to the phosphorus atom by a suitable base, such as sodium hydride or sodium ethoxide, to generate a phosphonate carbanion. organic-chemistry.orgyoutube.com This carbanion then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming an intermediate oxaphosphetane. youtube.comnrochemistry.com This intermediate subsequently decomposes to yield the desired alkene and a water-soluble dialkylphosphate salt. wikipedia.orgorganic-chemistry.org A significant advantage of the HWE reaction is its high stereoselectivity, predominantly affording the (E)-alkene (trans-isomer). wikipedia.orgorganic-chemistry.org This selectivity is generally attributed to the thermodynamic equilibration of the intermediates, where the transition state leading to the E-alkene is sterically favored. wikipedia.orgnrochemistry.com

The general mechanism for the Horner-Wadsworth-Emmons reaction is as follows:

Deprotonation of the phosphonate to form a carbanion. wikipedia.org

Nucleophilic attack of the carbanion on the aldehyde or ketone. wikipedia.org

Formation of a cyclic oxaphosphetane intermediate. nrochemistry.com

Elimination to give the alkene and a phosphate salt. nrochemistry.com

The reaction can be influenced by various factors, including the nature of the base, solvent, and the structure of the reactants. youtube.com For instance, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups and specific reaction conditions, can be employed to favor the formation of (Z)-alkenes. nrochemistry.com

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphonium ylide wikipedia.org | Phosphonate carbanion wikipedia.org |

| Reagent Nucleophilicity | Less nucleophilic | More nucleophilic wikipedia.org |

| Reagent Basicity | More basic | Less basic wikipedia.org |

| Byproduct | Triphenylphosphine (B44618) oxide | Dialkylphosphate salt wikipedia.org |

| Byproduct Removal | Often requires chromatography | Easily removed by aqueous extraction wikipedia.orgorganic-chemistry.org |

| Stereoselectivity | Variable, can give Z- or E-alkenes | Predominantly E-alkenes wikipedia.orgorganic-chemistry.org |

| Reactant Scope | Can be slow with hindered ketones wikipedia.org | Reacts well with a wide range of aldehydes and ketones nrochemistry.com |

The acetyl group of this compound provides another avenue for chemical transformations. The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. Furthermore, the methyl protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate, which can then participate in condensation reactions. youtube.com

One common reaction is the aldol (B89426) condensation, where the enolate of this compound reacts with an aldehyde or ketone to form a β-hydroxy ketone. Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone.

Another important reaction is the Claisen-Schmidt condensation, a type of crossed aldol condensation, where the enolate of this compound reacts with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde. This reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) or sodium ethoxide and leads to the formation of a chalcone (B49325) derivative.

Furthermore, the carbonyl group can undergo addition reactions. For example, reaction with Grignard reagents or organolithium compounds would result in the formation of a tertiary alcohol after acidic workup. Reduction of the ketone, using reagents like sodium borohydride (B1222165) or lithium aluminum hydride, would yield the corresponding secondary alcohol.

The phosphonate moiety itself can be a site for further derivatization, although these reactions are less common than the olefination reactions. The P-C bond is generally stable; however, the ethyl esters of the phosphonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid. This phosphonic acid derivative can then be converted to other esters or phosphonyl halides.

While direct derivatization at the phosphorus center of this compound is not extensively documented, the synthesis of arylphosphonates often involves reactions that build the phosphonate group onto an existing aromatic ring. These methods provide insight into the types of transformations the phosphorus center can be involved in.

Mechanistic Elucidation and Kinetic Studies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-phosphorus bonds, offering a route to synthesize arylphosphonates like this compound. acs.org The general mechanism for these reactions involves a catalytic cycle with a palladium(0) species. acs.org

A common example is the Hirao reaction, which couples an aryl halide with a dialkyl phosphite (B83602) in the presence of a palladium catalyst and a base. The widely accepted catalytic cycle for palladium-catalyzed phosphonylation typically involves the following steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl intermediate. acs.org

Ligand Exchange/Transmetalation: The dialkyl phosphite coordinates to the palladium center. In the presence of a base, the phosphite is deprotonated to form a phosphonate anion, which then displaces the halide on the palladium complex.

Reductive Elimination: The aryl group and the phosphonate group are eliminated from the palladium center, forming the C-P bond of the arylphosphonate product and regenerating the Pd(0) catalyst. acs.org

The efficiency and outcome of these reactions are highly dependent on the choice of palladium catalyst, ligands, base, and reaction conditions. organic-chemistry.orgorganic-chemistry.org For instance, ligands such as triphenylphosphine (PPh₃) or ferrocene-based phosphines are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. organic-chemistry.orgorganic-chemistry.org Kinetic studies and the isolation of reaction intermediates have been crucial in elucidating these mechanisms. nih.gov Recent research has also explored the role of photoexcited-state palladium catalysis in C-S bond formations, which could have implications for understanding C-P bond formations as well. nih.gov

Table 2: Key Steps in Palladium-Catalyzed C-P Bond Formation

| Step | Description |

| Catalyst Activation | Generation of the active Pd(0) species from a Pd(II) precatalyst. |

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate. youtube.com |

| Ligand Exchange | The phosphite reagent coordinates to the Pd(II) center. |

| Deprotonation | A base removes the acidic proton from the phosphite, generating a nucleophilic phosphonate. |

| Reductive Elimination | The aryl and phosphonate groups couple, releasing the arylphosphonate product and regenerating the Pd(0) catalyst. youtube.com |

The development of these catalytic methods has significantly broadened the accessibility of arylphosphonates, including derivatives like this compound, which are valuable intermediates in organic synthesis. figshare.com

Fundamental Reaction Patterns: Proton Transfer, Dissociation, Nucleophilic Attack, and Rearrangements

The reactivity of this compound can be understood through several fundamental reaction patterns. These include proton transfer, dissociation of the phosphonate group under certain conditions, nucleophilic attack at two distinct electrophilic centers, and potential molecular rearrangements.

Proton Transfer: The presence of the phosphonate and acetyl groups significantly influences the acidity of the benzylic protons (the CH₂ group adjacent to the phenyl ring). These protons are susceptible to abstraction by a base, a process known as proton transfer or deprotonation. This is a crucial step in many reactions involving this compound. The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of both the phosphonate and acetyl groups. This enolate formation is a key step in the well-known Horner-Wadsworth-Emmons reaction. libretexts.orgyoutube.comworktribe.com The pKa of the α-protons of esters is around 25, and for ketones, it is around 20. youtube.com The combined electron-withdrawing effects of the phosphonate and acetyl groups would likely place the pKa of the benzylic protons of this compound in a range that allows for deprotonation by common bases like sodium hydride or alkoxides.

Dissociation: While the carbon-phosphorus bond is generally stable, dissociation can occur under specific and often harsh reaction conditions. For instance, vigorous hydrolysis with strong acids and high temperatures can lead to the cleavage of the C-P bond. However, under typical synthetic conditions, the phosphonate group is relatively robust.

Nucleophilic Attack: this compound presents two primary electrophilic sites for nucleophilic attack:

The Carbonyl Carbon of the Acetyl Group: The carbon atom of the acetyl group's carbonyl is electron-deficient due to the high electronegativity of the oxygen atom, making it a prime target for nucleophiles. researchgate.netmasterorganicchemistry.combyjus.com This can lead to a variety of addition reactions. For example, reaction with a Grignard reagent or an organolithium reagent would result in the formation of a tertiary alcohol after an acidic workup. libretexts.org Similarly, reduction with a hydride reagent like sodium borohydride would yield a secondary alcohol. byjus.com The general mechanism for nucleophilic addition to a carbonyl group proceeds through a tetrahedral intermediate. masterorganicchemistry.combyjus.com

The Phosphorus Atom: The phosphorus atom of the phosphonate group can also be subject to nucleophilic attack, particularly in substitution reactions. For instance, hydrolysis of the phosphonate esters to the corresponding phosphonic acid can occur under acidic or basic conditions, though this often requires more forcing conditions than typical ester hydrolysis. organic-chemistry.orgbenthamscience.com

The Horner-Wadsworth-Emmons (HWE) reaction is a prominent example that combines proton transfer and nucleophilic attack. In this reaction, the phosphonate is first deprotonated to form a nucleophilic carbanion, which then attacks an aldehyde or ketone. researchgate.netacs.orgnih.govorganic-chemistry.orgwikipedia.org

Rearrangements: While not a common reaction for simple aryl phosphonates, rearrangements can occur in related phosphonate compounds under specific conditions. For example, α-hydroxyphosphonates can undergo a phosphonate-phosphate rearrangement. researchgate.net Also, the Beckmann rearrangement can occur in (E)-α-hydroxyiminoalkylphosphonates. benthamscience.com For this compound itself, significant molecular rearrangements are not a commonly reported reaction pathway under standard laboratory conditions.

Stereochemical Outcomes and Diastereoselectivity in Reactions

The stereochemical outcomes of reactions involving this compound are particularly relevant when new stereocenters are formed. This is most notable in the context of the Horner-Wadsworth-Emmons (HWE) reaction.

In a typical HWE reaction, the phosphonate carbanion adds to an aldehyde or an unsymmetrical ketone, leading to the formation of a new carbon-carbon double bond. The geometry of this newly formed alkene (E or Z) is a key stereochemical consideration. Generally, the HWE reaction is known for its high (E)-selectivity, meaning it predominantly forms the trans-alkene. researchgate.netnih.govwikipedia.org

The mechanism behind this selectivity involves the formation of an intermediate oxaphosphetane. The reversibility of the initial addition of the phosphonate carbanion to the carbonyl compound allows for equilibration to the thermodynamically more stable intermediate, which then collapses to form the (E)-alkene. acs.orgnih.gov Aromatic aldehydes, in particular, tend to produce almost exclusively (E)-alkenes in HWE reactions. wikipedia.org

Several factors can influence the diastereoselectivity of the HWE reaction, including the nature of the base, the solvent, the reaction temperature, and the structure of the phosphonate itself. conicet.gov.ar For instance, the Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing groups like trifluoroethyl, can lead to a high selectivity for the (Z)-alkene. acs.orgorganic-chemistry.org

If a chiral aldehyde or ketone is used in a reaction with this compound, a new chiral center can be created, leading to the formation of diastereomers. The diastereomeric ratio of the products would depend on the facial selectivity of the nucleophilic attack of the phosphonate carbanion on the carbonyl compound. This selectivity is often influenced by steric hindrance, with the nucleophile preferentially attacking the less hindered face of the carbonyl.

| Aldehyde | Expected Major Product | Predominant Stereochemistry |

| Benzaldehyde | 1-(4-(2-phenylethenyl)phenyl)ethan-1-one | (E)-isomer |

| 4-Nitrobenzaldehyde | 1-(4-(2-(4-nitrophenyl)ethenyl)phenyl)ethan-1-one | (E)-isomer |

| Isobutyraldehyde | 1-(4-(3-methylbut-1-en-1-yl)phenyl)ethan-1-one | (E)-isomer |

| Cyclohexanecarboxaldehyde | 1-(4-(2-cyclohexylvinyl)phenyl)ethan-1-one | (E)-isomer |

Another reaction where stereochemistry is a consideration is the reduction of the acetyl group. The reduction of the ketone to a secondary alcohol creates a new stereocenter. If a non-chiral reducing agent like sodium borohydride is used, a racemic mixture of the two enantiomers of the resulting alcohol would be expected. The use of a chiral reducing agent or a chiral catalyst could, in principle, lead to an enantioselective reduction, favoring the formation of one enantiomer over the other.

Advanced Characterization and Structural Elucidation

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopic techniques are fundamental in confirming the molecular structure of diethyl 4-acetylphenylphosphonate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H), Carbon-13 (¹³C), and Phosphorus-31 (³¹P) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in this compound. By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei, detailed information about the chemical environment, connectivity, and stereochemistry of the molecule can be obtained. huji.ac.il

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and types of protons and their neighboring atoms. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group protons (both the methylene (B1212753) and methyl protons), and the acetyl methyl protons. The chemical shifts (δ) are influenced by the electron density around the protons. The aromatic protons will appear in the downfield region, typically between 7.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring and the electron-withdrawing acetyl and phosphonate (B1237965) groups. The methylene protons of the ethoxy groups are adjacent to an oxygen atom and the phosphorus atom, leading to a quartet around 4.1 ppm, further split by coupling to the phosphorus atom. The terminal methyl protons of the ethoxy groups will appear as a triplet around 1.3 ppm. The methyl protons of the acetyl group, being attached to a carbonyl group, will resonate at approximately 2.6 ppm.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the acetyl group is highly deshielded and will appear significantly downfield, typically in the range of 197 ppm. The aromatic carbons will have a range of chemical shifts between approximately 128 and 138 ppm, with the carbon attached to the phosphorus atom showing a characteristic coupling to ³¹P. The methylene carbons of the ethoxy groups will resonate around 62 ppm, also exhibiting coupling to the phosphorus atom, while the methyl carbons of the ethoxy groups will appear further upfield at around 16 ppm. The acetyl methyl carbon will have a chemical shift of approximately 27 ppm. sigmaaldrich.com

Phosphorus-31 (³¹P) NMR Spectroscopy: ³¹P NMR is particularly informative for organophosphorus compounds. slideshare.net For this compound, a single signal is expected in the proton-decoupled ³¹P NMR spectrum, as there is only one phosphorus atom in the molecule. The chemical shift of this signal provides information about the oxidation state and coordination environment of the phosphorus atom. For pentavalent phosphonates of this type, the chemical shift typically falls within a characteristic range. youtube.com The coupling between the phosphorus atom and adjacent protons (in the ethoxy groups and on the aromatic ring) can be observed in proton-coupled spectra or through two-dimensional NMR experiments, providing further structural confirmation. huji.ac.il One-bond couplings between phosphorus and hydrogen are generally large, in the range of 600-700 Hz. huji.ac.il

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | Aromatic (ortho to -P(O)(OEt)₂) | ~7.8-8.0 | dd | J(H,H) ≈ 8, J(P,H) ≈ 14 |

| Aromatic (ortho to -C(O)CH₃) | ~7.9-8.1 | d | J(H,H) ≈ 8 | |

| -OCH₂CH₃ | ~4.0-4.2 | dq | J(H,H) ≈ 7, J(P,H) ≈ 7 | |

| -C(O)CH₃ | ~2.6 | s | ||

| -OCH₂CH₃ | ~1.2-1.4 | t | J(H,H) ≈ 7 | |

| ¹³C | C=O | ~197 | d | J(P,C) ≈ 3 |

| C-P | ~135-138 | d | J(P,C) ≈ 180-190 | |

| C-C(O)CH₃ | ~138-140 | d | J(P,C) ≈ 10 | |

| Aromatic CH (ortho to -P(O)(OEt)₂) | ~131-133 | d | J(P,C) ≈ 10 | |

| Aromatic CH (ortho to -C(O)CH₃) | ~128-130 | d | J(P,C) ≈ 3 | |

| -OCH₂CH₃ | ~62 | d | J(P,C) ≈ 6 | |

| -C(O)CH₃ | ~27 | s | ||

| -OCH₂CH₃ | ~16 | d | J(P,C) ≈ 6 | |

| ³¹P | P=O | ~15-20 | - |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. researchgate.net In this compound, several key functional groups give rise to distinct absorption bands in the IR spectrum. The most prominent of these is the strong absorption from the carbonyl (C=O) stretching vibration of the acetyl group, which is expected to appear in the region of 1680-1700 cm⁻¹. Another key feature is the phosphoryl (P=O) stretching vibration, which typically gives a strong absorption band in the range of 1200-1260 cm⁻¹. The P-O-C stretching vibrations of the phosphonate ester will result in strong absorptions around 1020-1050 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and acetyl groups will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region. nist.govnist.gov

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 | Medium |

| C=O Stretch | Acetyl | 1680 - 1700 | Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Variable |

| P=O Stretch | Phosphoryl | 1200 - 1260 | Strong |

| P-O-C Stretch | Phosphonate Ester | 1020 - 1050 | Strong |

| C-O Stretch | Ether linkage in ester | 1150 - 1170 | Strong |

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the fragmentation pathways of a molecule. core.ac.ukresearchgate.net For this compound, the molecular ion peak ([M]⁺) would confirm the molecular formula C₁₂H₁₇O₄P. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for organophosphorus compounds include the loss of alkyl groups from the phosphate (B84403) ester. core.ac.ukmiamioh.edu In this case, the loss of an ethyl group (C₂H₅, 29 Da) or an ethoxy group (OC₂H₅, 45 Da) would be expected. libretexts.org Another likely fragmentation would be the cleavage of the C-P bond, leading to fragments corresponding to the acetylphenyl group and the diethyl phosphonate moiety. The acetyl group can also undergo fragmentation, such as the loss of a methyl radical (CH₃, 15 Da) or a ketene (B1206846) molecule (CH₂CO, 42 Da). The analysis of these fragment ions helps to piece together the structure of the parent molecule. mdpi.com

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers a definitive, three-dimensional picture of the molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For this compound, an X-ray crystal structure would provide accurate bond lengths, bond angles, and torsion angles. This data would reveal the geometry around the phosphorus atom (which is expected to be tetrahedral), the planarity of the benzene (B151609) ring, and the conformation of the ethoxy and acetyl groups. Furthermore, X-ray crystallography illuminates the supramolecular interactions that govern the packing of molecules in the crystal lattice. These can include hydrogen bonds (if any), dipole-dipole interactions, and van der Waals forces. The arrangement of molecules in the solid state can influence the physical properties of the compound.

Conformational Analysis and Dynamic Stereochemistry

The conformation of this compound, particularly the rotational freedom around the P-C and C-C single bonds, can be investigated through a combination of experimental techniques and computational modeling. nih.gov The orientation of the ethoxy groups relative to the phenyl ring and the orientation of the acetyl group can vary.

NMR spectroscopy can provide insights into the dynamic stereochemistry in solution. For example, variable-temperature NMR studies can reveal information about the energy barriers to rotation around specific bonds. If the rotation is slow on the NMR timescale at lower temperatures, distinct signals for different conformers might be observed.

Computational methods, such as density functional theory (DFT), can be used to calculate the relative energies of different possible conformations of the molecule. These calculations can help to identify the most stable conformer(s) in the gas phase or in solution (by using a solvent model). The combination of experimental and computational approaches provides a comprehensive understanding of the conformational landscape and dynamic behavior of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Detailed quantum chemical calculations specifically for Diethyl 4-acetylphenylphosphonate are not extensively reported in peer-reviewed literature. However, such studies would typically employ methods like Density Functional Theory (DFT) to elucidate its electronic structure and bonding characteristics. These calculations would provide insights into:

Molecular Geometry: Predicting the three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: Determining the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the HOMO-LUMO energy gap. The HOMO-LUMO gap is a crucial parameter, as it relates to the chemical reactivity and stability of the molecule. For the broader class of organophosphates, the HOMO-LUMO energy gap has been shown to be a significant contributor to their binding affinity with enzymes like acetylcholinesterase. nih.govresearchgate.net

Bonding Analysis: Investigating the nature of the chemical bonds within the molecule, including the carbon-phosphorus bond and the bonds within the acetylphenyl group.

Without specific studies on this compound, no data tables for its electronic properties can be presented.

Reaction Pathway Modeling and Transition State Characterization

A plausible reaction mechanism for the synthesis of arylphosphonates, which could be computationally modeled, involves a radical mechanism. sci-hub.st For instance, the reaction might proceed through the formation of a phosphonate (B1237965) radical, which then interacts with the aromatic ring. sci-hub.st Computational modeling would involve:

Mapping the Potential Energy Surface: Identifying the most energetically favorable reaction pathway.

Locating Transition States: Determining the structure and energy of the highest energy point along the reaction coordinate.

Calculating Activation Energies: Quantifying the energy barrier that must be overcome for the reaction to occur.

Spectroscopic Property Prediction and Correlation with Experimental Data

While experimental spectroscopic data for this compound exists, computational studies to predict these properties and correlate them with experimental findings are not widely published. sci-hub.st Such computational work would typically involve:

Predicting NMR Spectra: Calculating the chemical shifts for ¹H, ¹³C, and ³¹P nuclei. These predicted values would then be compared to experimental spectra to validate the computational model and aid in the assignment of spectral peaks.

Predicting Infrared (IR) Spectra: Simulating the vibrational frequencies to predict the positions of absorption bands in the IR spectrum. This can help in identifying the functional groups present in the molecule.

Predicting UV-Vis Spectra: Calculating the electronic transitions to predict the wavelengths of maximum absorption in the ultraviolet-visible spectrum.

An experimental study has reported the following NMR data for the para regioisomer of this compound sci-hub.st:

| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) |

| ³¹P | 16.9 (s) | |

| ¹H | 7.96 (dd) | J = 4.4, 8.0 |

| 7.85 (dd) | ||

| ¹³C | - |

Table generated based on data from a 2015 study. sci-hub.st

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies for this compound specifically are not found in the surveyed literature. However, QSRR and Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on the broader class of organophosphate compounds. nih.govresearchgate.netnih.govdtic.mil These studies aim to build mathematical models that relate the structural or physicochemical properties of molecules to their reactivity or biological activity. nih.gov

For organophosphates, QSAR models have been developed to predict their toxicity, which is often linked to the inhibition of the enzyme acetylcholinesterase (AChE). nih.govresearchgate.netnih.govdtic.mil These models utilize various molecular descriptors, which are numerical values that encode information about the structure and properties of the molecules.

Key aspects of QSRR/QSAR studies on organophosphates include:

Molecular Descriptors: A wide range of descriptors are calculated, including those related to electronic properties (e.g., HOMO-LUMO energy gap), steric effects, hydrophobicity, and hydrogen bonding potential. nih.govnih.gov Molecular interaction fields (MIFs) are also used to describe the interaction potential of the molecule with different probes. nih.gov

Statistical Methods: Techniques such as partial least-squares (PLS) regression are employed to build the QSAR models. nih.gov

Model Validation: The predictive power of the models is assessed using methods like leave-one-out cross-validation and external test sets. nih.govnih.gov

A study on 35 organophosphate compounds found that hydrogen bonding between the oxygen atom in the P=O group and the NH groups in acetylcholinesterase, as well as the hydrophobicity of the compounds, played a significant role in their interaction with the enzyme. nih.gov Another study on a larger database of 278 organophosphates concluded that the HOMO-LUMO energy gap was the most significant descriptor for predicting binding affinity. nih.govresearchgate.net

| Descriptor Type | Examples | Relevance to Organophosphates |

| Electronic | HOMO-LUMO energy gap | Correlates with binding affinity to acetylcholinesterase. nih.govresearchgate.net |

| Molecular Interaction Fields (MIFs) | O, N, and DRY probes | Describes hydrogen bonding and hydrophobic interactions. nih.gov |

| Topological | Connectivity indices | Describes the branching and shape of the molecule. |

| Physicochemical | LogP | Represents the hydrophobicity of the compound. nih.gov |

This table summarizes common descriptor types used in QSAR studies of organophosphates.

Applications in Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Building Block

The presence of two distinct functional groups enables chemists to use Diethyl 4-acetylphenylphosphonate in multi-step syntheses to construct complex molecular architectures.

A primary application of this compound is in the formation of carbon-carbon double bonds (alkenes) through the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgyoutube.com In this reaction, the phosphonate (B1237965) is first deprotonated at the carbon adjacent to the phosphorus atom using a base (e.g., sodium hydride) to form a stabilized carbanion, also known as a phosphonate ylide. alfa-chemistry.comyoutube.com This nucleophilic carbanion then reacts with an aldehyde or ketone. The resulting intermediate collapses to form an alkene, with the notable advantage of producing a water-soluble phosphate (B84403) byproduct that is easily removed from the reaction mixture. wikipedia.orgalfa-chemistry.com

The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)- or trans-alkene, which is the more thermodynamically stable isomer. wikipedia.orgnrochemistry.com The stabilized nature of the carbanion generated from this compound contributes to this selectivity. youtube.com A key synthetic application is the synthesis of stilbene (B7821643) derivatives, which are 1,2-diphenylethylene compounds with significant applications in materials and pharmaceutical chemistry. nih.gov By reacting the ylide of this compound with various aromatic aldehydes, a range of substituted stilbenes can be prepared. researchgate.netwiley-vch.de

Table 1: Horner-Wadsworth-Emmons Olefination

| Reactant 1 | Reactant 2 (Aldehyde) | Major Product | Key Features |

|---|---|---|---|

| Ylide of this compound | Benzaldehyde | (E)-4-acetyl-stilbene | Forms C=C bond; High (E)-selectivity |

The acetyl group of this compound serves as a functional handle for the synthesis of alkynes. One of the most direct methods for this transformation is the Seyferth-Gilbert homologation. wikipedia.orgwordpress.com This reaction involves treating a ketone with a specialized phosphorus-containing reagent, such as dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent), in the presence of a strong base like potassium tert-butoxide. chemeurope.comyoutube.com The reaction proceeds through a series of intermediates, ultimately yielding an alkyne with one additional carbon atom compared to the starting ketone's carbonyl group. organic-chemistry.org Applying this to this compound would convert the acetyl moiety directly into a terminal ethynyl (B1212043) group, yielding Diethyl 4-ethynylphenylphosphonate.

Alternatively, the Corey-Fuchs reaction provides a two-step pathway to alkynes from aldehydes. wikipedia.orgjk-sci.com This would first require the selective reduction of the ketone in this compound to a secondary alcohol, followed by oxidation to the corresponding aldehyde. This aldehyde can then be treated with triphenylphosphine (B44618) and carbon tetrabromide to generate a 1,1-dibromoalkene intermediate. organic-chemistry.orgalfa-chemistry.com In a second step, treatment with a strong base like n-butyllithium effects an elimination and metal-halogen exchange to furnish the terminal alkyne. tcichemicals.com

Table 2: Alkyne Synthesis from the Acetyl Group

| Method | Starting Functionality | Key Reagents | Product Functionality |

|---|---|---|---|

| Seyferth-Gilbert Homologation | Ketone | Dimethyl (diazomethyl)phosphonate, KOtBu | Alkyne (one-carbon homologation) |

The dual functionality of this compound makes it a candidate for constructing heterocyclic systems. While direct cyclization reactions involving both the acetyl and phosphonate groups are plausible, a more documented approach involves using the phosphonate moiety to facilitate the formation of a larger structure that already contains a heterocycle. For instance, stilbene derivatives bearing heterocyclic units such as 1,3,4-oxadiazoles have been synthesized using a synthetic route where the final key step is a Wittig-Horner (HWE) olefination. researchgate.net In such a synthesis, a heterocyclic aldehyde can be reacted with the ylide of this compound, or conversely, an aldehyde derivative of the phosphonate can be reacted with a heterocyclic phosphonium (B103445) ylide to build the final molecule. This strategy allows the incorporation of the phosphonate group into a wide array of complex molecules containing nitrogen, oxygen, or sulfur-based rings.

Contribution to the Development of Novel Organophosphorus Reagents

This compound can be considered a platform molecule for the development of more complex and specialized organophosphorus reagents. The reactivity of the acetyl group allows for its conversion into a variety of other functional groups. Each new derivative, which retains the phosphonate group, is itself a novel phosphonate reagent with potential applications in synthesis. For example, the olefination and alkyne synthesis reactions described previously (Sections 6.1.1 and 6.1.2) transform the starting compound into alkene- and alkyne-functionalized phenylphosphonates. These products can then be used in subsequent reactions like cross-coupling, cycloadditions, or polymerization, demonstrating how the initial compound serves as a precursor to a new generation of reagents.

Emerging Applications in the Field of Organic-Inorganic Hybrid Materials

There is growing interest in using organophosphorus compounds as linking molecules in the creation of organic-inorganic hybrid materials. cnr.itrsc.org The phosphonate group is an excellent anchor for binding organic molecules to the surfaces of inorganic solids, particularly metal oxides like titania (TiO₂) and zirconia (ZrO₂). academie-sciences.fr

The diethyl ester of this compound can be hydrolyzed to its corresponding phosphonic acid. This phosphonic acid can then form strong, covalent bonds with metal oxide surfaces or participate in sol-gel processes to create highly stable, homogeneous hybrid materials where the organic (4-acetylphenyl) and inorganic components are linked at the molecular level. academie-sciences.fr These materials offer the potential to combine the properties of both the organic functional group (e.g., the reactivity of the acetyl group) and the inorganic support (e.g., thermal stability, high surface area). Such phosphonate-derived materials are being explored for applications in catalysis, separation, and as coatings for nanoparticles. academie-sciences.fracs.org

Future Research Directions and Outlook for this compound

The landscape of organophosphorus chemistry is continually evolving, with this compound and related arylphosphonates standing at the forefront of synthetic innovation. Future research is poised to build upon existing knowledge, pushing the boundaries of efficiency, sustainability, and molecular complexity. The following sections outline key areas where significant advancements are anticipated, shaping the future of phosphonate chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing Diethyl 4-acetylphenylphosphonate with high purity?

- Methodological Answer : The synthesis of this compound can be optimized using Michaelis-Arbuzov or Pudovik reactions, which are common for arylphosphonates. For example, reacting 4-acetylphenyl bromide with triethyl phosphite under anhydrous conditions at 120–140°C for 12–24 hours yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

- Key Parameters :

| Reaction Component | Optimal Condition |

|---|---|

| Temperature | 130°C |

| Solvent | Toluene |

| Catalyst | None required |

| Yield | 70–85% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : P NMR (δ ≈ 20–25 ppm for phosphonate esters) and H/C NMR for acetyl and ethyl group assignments .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z 273.222) .

- X-ray Crystallography : For structural confirmation, single-crystal diffraction (e.g., monoclinic P2/c space group) resolves bond angles and packing motifs .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be mechanistically studied to enhance catalytic efficiency?

- Methodological Answer : Utilize Pd-catalyzed Suzuki-Miyaura couplings to explore its role as a phosphonate donor. Monitor reaction kinetics via in situ P NMR to track intermediates (e.g., oxidative addition complexes). Compare turnover frequencies (TOFs) under varying conditions (e.g., ligand type, solvent polarity) .

- Data Contradiction Resolution : Discrepancies in catalytic yields may arise from steric hindrance of the acetyl group. Computational DFT studies (e.g., Gaussian 16) can model transition states to identify steric/electronic bottlenecks .

Q. What strategies reconcile conflicting bioactivity data for this compound in enzyme inhibition studies?

- Methodological Answer :

- Dose-Response Assays : Repeat IC measurements across multiple enzyme models (e.g., alkaline phosphatase vs. kinases) to assess specificity .

- Structural Analog Comparison : Benchmark against Diethyl (4-Nitrobenzyl)phosphonate (IC = 12 µM for phosphatase inhibition) to identify substituent effects .

- Meta-Analysis : Aggregate data from class-wide organophosphonate studies to extrapolate trends (e.g., acetyl vs. nitro group impacts) .

Q. How can computational modeling predict the environmental persistence and toxicity of this compound?

- Methodological Answer :

- QSAR Models : Use EPI Suite™ to estimate biodegradation half-lives (e.g., BIOWIN3 score <2.5 suggests low persistence) .

- Molecular Dynamics Simulations : Simulate interactions with aquatic receptors (e.g., acetylcholinesterase) to predict ecotoxicity .

- Validation : Cross-reference with experimental ecotoxicology data from structurally similar phosphonates (e.g., Diethyl Phthalate LC = 5 mg/L in Daphnia magna) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.